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Compound of Interest

Compound Name:
N,N'-Di-t-butyl-2,3-

diamidobutanetin(II)

CAS No.: 1268357-44-3

Cat. No.: B6310610

Get Quote

Executive Summary
Cyclic tin(II) amides, particularly N-heterocyclic stannylenes (NHSns), represent a class of low-

valent Group 14 species analogous to N-heterocyclic carbenes (NHCs). Unlike their transient

carbene cousins, stannylenes possess a singlet ground state stabilized by a large singlet-triplet

energy gap (>100 kJ/mol). Their utility in drug development (as hydroamination catalysts) and

materials science (as ALD precursors) depends entirely on managing their thermodynamic

stability against oligomerization and their kinetic stability against hydrolysis and oxidation.

This guide analyzes the structural determinants of this stability, provides self-validating

synthesis protocols, and maps the decomposition pathways that researchers must mitigate.

Molecular Architecture & Bonding Thermodynamics
The stability of cyclic tin(II) amides is governed by the electronic configuration of the central tin

atom and the steric protection provided by the ligand scaffold.
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The Singlet-Triplet Gap
Unlike carbon in carbenes, the tin(II) center resists

hybridization due to the large energy difference between its

and

orbitals (inert pair effect).

Ground State: Singlet (

). The lone pair resides in an orbital with high

-character, while the empty

-orbital renders the metal electrophilic.

Stabilization Mechanism: The diamide backbone provides

-donation to the Sn center. In unsaturated backbones (e.g., diazabutadiene derivatives),

-donation from the nitrogen lone pairs into the empty Sn

-orbital (

) provides additional thermodynamic stabilization, estimated at 30–50 kJ/mol.

The Dimerization Equilibrium
The primary thermodynamic threat to a monomeric stannylene is dimerization. The tin center

acts as both a Lewis acid (empty

-orbital) and a Lewis base (lone pair).

Thermodynamic Driving Force: The formation of a distannene or cyclodistannazane dimer is

exothermic by approximately 35–60 kJ/mol for unhindered systems.

Steric Control: Bulky substituents (e.g., 2,6-diisopropylphenyl or "Dipp") destabilize the dimer

relative to the monomer by imposing a severe entropic and enthalpic penalty on the

approaching nuclei.
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119Sn NMR as a Thermodynamic Probe
The coordination number of the tin center is directly correlated to its chemical shift, making

Sn NMR the definitive tool for assessing the monomer-dimer equilibrium.

Species State Coordination No.
Sn Chemical Shift (

)

Electronic
Environment

Monomer 2 +200 to +800 ppm

Deshielded, electron-

deficient

-orbital exposed.

Dimer/Adduct 3 or 4 -200 to +100 ppm

Shielded, lone pair

donation into empty

orbital.

Oxidized (SnIV) 4 -600 to -400 ppm

Highly shielded,

typically SnO

or similar.

Experimental Protocol: Synthesis & Validation
Objective: Synthesize a kinetically stabilized N-heterocyclic stannylene and validate its

monomeric state in situ. Target Molecule:[N(Dipp)CH2]2Sn (Saturated backbone NHSn).

Reagents & Causality
Sn[N(SiMe

)

]

(Tin(II) hexamethyldisilazide): Chosen as the Sn(II) source because the byproduct, HN(SiMe

)

, is volatile and easily removed, driving the equilibrium forward (Le Chatelier’s principle).
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N,N'-Di(2,6-diisopropylphenyl)ethane-1,2-diamine: The "Dipp" groups provide the "picket

fence" steric bulk necessary to prevent dimerization.

Solvent (Toluene/Hexane): Non-polar solvents prevent solvent coordination to the Lewis

acidic Sn center, which would give false stability data.

Step-by-Step Protocol
Inert Atmosphere: Perform all steps under a rigorous Argon or Nitrogen atmosphere (<0.5

ppm O

/H

O). Sn(II) amides hydrolyze instantly upon air exposure.

Mixing: In a Schlenk flask, dissolve the diamine (1.0 eq) in dry toluene. Add Sn[N(SiMe

)

]

(1.0 eq) dropwise at room temperature.

Observation: The solution typically turns from colorless to distinct orange or red.

Why: This color change corresponds to the

transition energy shift as the N-Sn bonds form.

Reaction: Stir for 12 hours at ambient temperature.

Self-Validation: Monitor the headspace for the release of volatile amine (using pH paper on

the exhaust gas—it should turn basic).

Isolation: Remove volatiles under dynamic vacuum. Recrystallize from cold hexane (-30°C).

Validation (The "Red Flag" Check):

Dissolve a crystal in C
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D

.

Run

Sn NMR.

Pass Criteria: A sharp singlet > +300 ppm.

Fail Criteria: Signal near 0 ppm (dimer) or no signal (paramagnetic

impurities/decomposition).

Decomposition Pathways & Stability Mapping
Understanding how these molecules die is as important as how they are made. The two

primary pathways are Hydrolysis (irreversible) and Oxidative Addition.

Pathway Diagram
The following Graphviz diagram illustrates the lifecycle of a cyclic tin(II) amide, distinguishing

between reversible thermodynamic equilibria and irreversible decomposition.
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Caption: Thermodynamic equilibrium (Monomer-Dimer) vs. Irreversible Decomposition

pathways for N-heterocyclic stannylenes.
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Stability Data Comparison
The following table summarizes the thermal and oxidative stability of common cyclic tin(II)

amides based on ring size and saturation.

Backbone
Type

Ring Size
Substituent
(R)

T

(Thermal)

Dimerizatio
n Tendency

Reactivity
Profile

Saturated 5 t-Butyl > 180°C
High (Solid

state)

Excellent

ALD

precursor;

volatile.

Saturated 5 Dipp (Aryl) > 220°C
Low

(Monomer)

Stable

solution

catalyst;

resists

dimerization.

Unsaturated 5 Mesityl > 200°C Very Low

Aromatic

stabilization

makes it less

Lewis acidic.

Benzannulate

d
5 Methyl > 150°C High

Often forms

insoluble

polymers;

poor

solubility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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